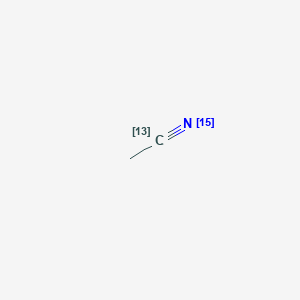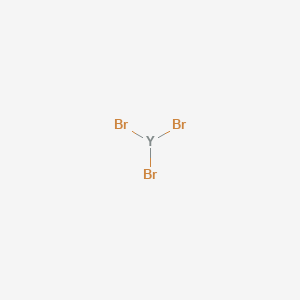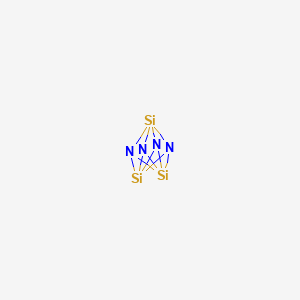
Cobalt, compd. with samarium (5:1)
Descripción general
Descripción
Synthesis Analysis
The synthesis of cobalt-samarium compounds involves several methodologies aimed at optimizing the magnetic properties of these materials. A notable technique includes the high-throughput synthesis of Samarium-Cobalt sub-micron fibers, demonstrating controlled composition and dimension through electrospinning and reduction-diffusion processes (Lee et al., 2018). Another approach involves a modified oxide-reduction-diffusion (ORD) method that yields single-phase SmCo5, highlighting a pathway towards achieving enhanced reactivity towards hydrogen (Belener & Kohlmann, 2014).
Molecular Structure Analysis
The molecular structure of samarium-cobalt compounds has been extensively studied, with findings indicating a variety of phases and lattice parameters across the concentration range of samarium and cobalt. Intermetallic compounds such as SmCo5, α-Sm2Co17, and β-Sm2Co17 exhibit distinct structural characteristics, contributing to their unique magnetic properties (Buschow & Goot, 1968).
Chemical Reactions and Properties
Chemical reactions involving cobalt and samarium are pivotal in recycling processes, where rare earth elements like samarium are recovered from cobalt-samarium solutions using innovative techniques, such as phosphoric acid-based recovery methods, ensuring over 99% samarium recovery while minimizing environmental impact (Onoda & Kurioka, 2015).
Physical Properties Analysis
The physical properties of cobalt-samarium alloys, especially their magnetic characteristics, are a focal point of study. These materials exhibit high magnetic anisotropy energy and manipulative magnetic properties at different temperatures, with research showing significant variations in coercivity and magnetization depending on the synthesis conditions and sintering temperatures (Puspitasari et al., 2021).
Aplicaciones Científicas De Investigación
Summary of the Application
Scientists have discovered a potential tool to enhance magnetization and magnetic anisotropy, thereby improving the performance of samarium-cobalt magnets .
Methods of Application
The scientists at the U.S. Department of Energy’s Critical Materials Institute at Ames Laboratory, in collaboration with the Nebraska Center for Materials and Nanoscience and the Department of Physics and Astronomy at the University of Nebraska, identified orbital-moment quenching as the possible tool . They tested the limits of substituting iron for some of the cobalt, attempting to make a Sm-Co magnet comparable in strength to neodymium iron boron (Nd-Fe-B) magnets .
Results or Outcomes
The research collaboration led to the discovery that substitutions of iron could range as high as 20 percent, keeping the coercivity of the magnet intact . This discovery will help scientists sort out the parameters of magnetism in rare-earth materials, and help speed discovery of potentially useful magnets in the future .
2. Samarium-Cobalt Magnets
Summary of the Application
Samarium-cobalt magnets, also known as SmCo magnets, are a type of rare-earth magnet that offers a unique combination of high magnetic strength and excellent temperature stability .
Methods of Application
These magnets are typically manufactured through a powder metallurgy process, which involves milling the constituent elements into a fine powder, pressing the powder into the desired shape, and then sintering the compact at high temperatures to create a solid magnet .
Results or Outcomes
Samarium-cobalt magnets have a higher magnetic strength than most other types of magnets, making them suitable for demanding applications . They maintain their magnetic properties over a wide temperature range, with some grades capable of operating at temperatures up to 350°C (662°F) . They also have good corrosion resistance and typically do not require additional surface coatings for protection .
3. Motors and Electric Motors
Summary of the Application
Samarium-Cobalt magnets are used in motors and electric motors, including those used in competitive racing of powered miniature cars .
Methods of Application
The magnets are incorporated into the motor design to provide the magnetic field necessary for operation. Their high magnetic strength and temperature stability make them ideal for this application .
Results or Outcomes
The use of Samarium-Cobalt magnets in motors can enhance performance, particularly in high-temperature environments where other types of magnets may lose their strength .
4. Computer Disk Drives
Summary of the Application
Samarium-Cobalt magnets are used in computer disk drives .
Methods of Application
These magnets are used in the spindle motor that spins the hard disk platters and in the actuator that positions the read/write head .
Results or Outcomes
The use of Samarium-Cobalt magnets in disk drives can improve performance and reliability, particularly in high-temperature environments .
5. Satellite Systems
Summary of the Application
7. Sensors
Summary of the Application
Samarium-Cobalt magnets are used in various types of sensors .
Methods of Application
These magnets are incorporated into the sensor design to provide the necessary magnetic field for operation .
Results or Outcomes
The use of Samarium-Cobalt magnets in sensors can enhance performance, particularly in high-temperature environments where other types of magnets may lose their strength .
8. Traveling Wave Tubes
Summary of the Application
Samarium-Cobalt magnets are used in traveling wave tubes, which are specialized vacuum tubes used in electronics to amplify radio frequency signals .
Methods of Application
The magnets are used to generate a magnetic field that interacts with an electron beam inside the tube to amplify the signal .
Results or Outcomes
The use of Samarium-Cobalt magnets in traveling wave tubes can improve performance and reliability, particularly in high-temperature environments .
9. Actuators
Summary of the Application
Samarium-Cobalt magnets are used in actuators, which are devices that convert energy into motion .
Methods of Application
These magnets are used in the design of the actuator to provide the necessary magnetic field for operation .
Results or Outcomes
The use of Samarium-Cobalt magnets in actuators can enhance performance, particularly in high-temperature environments where other types of magnets may lose their strength .
Safety And Hazards
The safety data sheet for Co5Sm indicates that it may cause irritation if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Direcciones Futuras
Scientists have discovered a potential tool to enhance magnetization and magnetic anisotropy, which could improve the performance of samarium-cobalt magnets . This discovery could lead to the development of materials that are comparable in strength to neodymium magnets, but with the high-temperature durability of samarium magnets .
Propiedades
IUPAC Name |
cobalt;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Co.Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCBWZIOSTTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co5Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065173 | |
| Record name | Cobalt, compd. with samarium (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium cobalt (SmCo5) | |
CAS RN |
12017-68-4 | |
| Record name | Samarium cobalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, compd. with samarium (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt, compd. with samarium (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt, compound with samarium (5:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM COBALT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OL32724M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















